N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine
Description
N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine (CAS: 383148-46-7) is a fluorinated triazine derivative with the molecular formula C₁₁H₉F₃N₄ and a molar mass of 254.21 g/mol . Its structure features a 1,2,4-triazine core substituted with a phenyl group at position 3, a trifluoromethyl (CF₃) group at position 6, and a methylamine moiety at position 3.
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4/c1-15-10-8(11(12,13)14)17-18-9(16-10)7-5-3-2-4-6-7/h2-6H,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCUKIMQFRFYEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=NC(=N1)C2=CC=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301189981 | |
| Record name | N-Methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301189981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383148-46-7 | |
| Record name | N-Methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383148-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301189981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting with a substituted aniline, the synthesis may proceed through nitration, reduction, and subsequent cyclization with appropriate reagents to form the triazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would typically include steps such as:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice.
Purification: Using techniques like crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the triazine ring.
Substitution: The trifluoromethyl, phenyl, or methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents, or other nucleophiles/electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological molecules and potential as a biochemical probe.
Medicine: Exploring its pharmacological properties and potential therapeutic uses.
Industry: Utilizing its unique chemical properties in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism by which N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular pathways. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Triazine Derivatives
Triazine derivatives often exhibit diverse biological activities depending on substituents. Key comparisons include:
5-(3,4-Dimethoxyphenyl)-1,2,4-triazin-3-amine (CAS: 671191-99-4)
- Molecular Formula : C₁₁H₁₂N₄O₂
- Molar Mass : 240.24 g/mol
- Key Differences: Replaces the CF₃ and methylamine groups with dimethoxyphenyl at position 4.
N,6-Dimethyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine (CAS: 1338495-08-1)
- Molecular Formula : C₆H₈F₃N₃O
- Molar Mass : 207.15 g/mol
- Key Differences: Replaces the triazine ring with a 1,2,4-oxadiazine ring, introducing an oxygen atom.
Functional Group Comparisons
Triflusulfuron Methyl Ester (Agrochemical)
- Molecular Formula : C₁₄H₁₃F₃N₄O₆S
- Molar Mass : 414.33 g/mol
- Key Differences : A sulfonylurea-linked triazine herbicide with a methoxy group and CF₃ substituent. The sulfonylurea bridge enhances herbicidal activity but introduces complexity absent in the target compound .
Compound 9 (from )
- Structure: Contains a benzimidazole-amino-triazine core with a nitro group and trifluoroacetamide.
Biological Activity
N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine is a synthetic organic compound belonging to the triazine family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, including the trifluoromethyl group, enhance its lipophilicity and metabolic stability, which can influence its interactions with biological targets.
- Molecular Formula: C₁₁H₉F₃N₄
- Molecular Weight: 254.21 g/mol
- CAS Number: 383148-46-7
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's potency by improving its binding affinity and selectivity towards specific proteins involved in cellular pathways.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of compounds similar to this compound. For instance, fluorinated triazine derivatives have demonstrated significant cytotoxicity against cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) with low cytotoxicity towards normal cells .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Cytotoxicity Level |
|---|---|---|---|
| Triazine Derivative A | K562 | 10.5 | Low |
| Triazine Derivative B | MCF-7 | 1.08 | Moderate |
Inhibition of Enzymatic Activity
The compound has also been evaluated for its inhibitory effects on various enzymes. For example, studies have shown that trifluoromethylated triazines can inhibit cyclin-dependent kinases (CDK2) and exhibit anti-HIV activity . The introduction of a trifluoromethyl group has been linked to enhanced biological activity due to increased electron-withdrawing capacity.
Table 2: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| CDK2 | Competitive | 0.5 |
| HIV Reverse Transcriptase | Non-competitive | 0.76 |
Case Studies
A significant case study involving this compound focused on its potential as an anti-cancer agent. The study demonstrated that compounds with similar structures exhibited selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Q & A
Q. What synthetic strategies are recommended for synthesizing N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine, and how can reaction yields be optimized?
Methodological Answer:
- Core Approach : Utilize nucleophilic substitution or cyclocondensation reactions. For example, triazine ring formation can be achieved via condensation of amidrazones with trifluoromethyl-containing ketones or aldehydes under acidic conditions .
- Optimization :
- Solvent Selection : Dichloromethane or tetrahydrofuran (THF) for improved solubility of intermediates.
- Catalysis : Use triethylamine or pyridine to neutralize byproducts (e.g., HCl) and drive the reaction forward.
- Temperature Control : Moderate heating (60–80°C) to balance reaction rate and side-product formation.
- Yield Enhancement : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) before final cyclization.
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₁H₁₀F₃N₅) with <2 ppm error.
- HPLC : Use C18 columns with acetonitrile/water gradients (retention time ~8–12 minutes) for purity assessment .
Q. How does the trifluoromethyl group modulate the compound’s electronic properties and bioactivity?
Methodological Answer:
- Electronic Effects :
- Biological Implications :
Q. How can researchers resolve contradictions in reported biological activities (e.g., HIF-1α stabilization vs. no effect)?
Methodological Answer:
- Hypothesis Testing :
- Mechanistic Studies :
Q. What computational tools are recommended for structure-activity relationship (SAR) studies?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets like HIF-1α (PDB: 1H2M).
- QSAR Modeling : Develop regression models using descriptors like polar surface area, H-bond donors, and -CF₃ group orientation .
- MD Simulations : Run 100-ns trajectories (GROMACS) to assess conformational stability in lipid bilayers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
